molecular formula C19H19N3O4S2 B2547873 4-ethyl-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 921585-19-5

4-ethyl-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B2547873
CAS No.: 921585-19-5
M. Wt: 417.5
InChI Key: JIORDAQATHFLMI-UHFFFAOYSA-N
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Description

4-ethyl-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a pyridazine ring substituted with a methanesulfonyl group at position 6 and a phenyl group bearing the ethyl-sulfonamide moiety at position 2.

Properties

IUPAC Name

4-ethyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-3-14-4-10-17(11-5-14)28(25,26)22-16-8-6-15(7-9-16)18-12-13-19(21-20-18)27(2,23)24/h4-13,22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIORDAQATHFLMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of the Pyridazinyl Intermediate: The pyridazinyl group is synthesized through a series of reactions starting from readily available precursors. This often involves the use of reagents such as hydrazine and various aldehydes or ketones.

    Sulfonation: The intermediate is then subjected to sulfonation using reagents like sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.

    Coupling Reaction: The final step involves coupling the pyridazinyl intermediate with the benzene ring substituted with an ethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-ethyl-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide involves the inhibition of specific enzymes or proteins. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 4-ethyl-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide and related compounds:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
This compound R1 = ethyl, R2 = methanesulfonyl C₁₉H₁₉N₃O₄S₂ 419.51 (calculated) Not reported
4-ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide R1 = ethoxy, R2 = methanesulfonyl C₁₉H₁₉N₃O₅S₂ 433.50 Not reported
4-propoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide (G619-0023) R1 = propoxy, R2 = propoxy C₂₂H₂₆N₃O₅S₂ 488.59 Not reported
4-butoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (G620-0599) R1 = butoxy, R2 = morpholinyl C₂₅H₂₉N₄O₅S₂ 545.65 Not reported
4-[(E)-2-(1H-imidazol-1-yl)diazen-1-yl]-N-(4-methylpyrimidin-2-yl)benzene-1-sulfonamide R1 = diazenyl-imidazole, R2 = methylpyrimidinyl C₁₈H₁₆N₇O₂S 402.43 Not reported

Key Observations:

Substituent Effects on Physicochemical Properties :

  • The methanesulfonyl group (R2) in the target compound and its ethoxy analog () introduces strong electron-withdrawing effects, likely reducing solubility in polar solvents compared to compounds with morpholinyl or propoxy groups ().
  • Alkyl vs. Alkoxy Chains : Replacing the ethyl group (C₂H₅) in the target compound with ethoxy (C₂H₅O) increases molecular weight by ~14 g/mol (433.50 vs. 419.51) and may enhance hydrophilicity due to the oxygen atom .

Synthesis and Yields :

  • Compounds with arylhydrazone substituents (e.g., 4-chlorophenyl, 4-nitrophenyl) in exhibit high yields (66–95%) and melting points (179–228°C), suggesting that steric and electronic factors in the sulfonamide core influence both synthetic efficiency and stability .

Structural and Functional Insights

  • Methanesulfonyl vs. Morpholinyl Substitutions : The morpholinyl group in G620-0599 () introduces a cyclic ether-amine, which could improve membrane permeability compared to the methanesulfonyl group in the target compound.

Biological Activity

4-Ethyl-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The general structure can be represented as follows:

  • Chemical Formula : C17_{17}H18_{18}N2_{2}O4_{4}S
  • Molecular Weight : 358.40 g/mol

Sulfonamides are primarily recognized for their role as inhibitors of bacterial folate synthesis. They act by mimicking para-aminobenzoic acid (PABA), thereby inhibiting the enzyme dihydropteroate synthase, which is crucial in the bacterial synthesis of folate. This mechanism highlights their antibacterial properties but also suggests potential applications in other areas such as cancer therapy and cardiovascular health.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Pseudomonas aeruginosa1050

This data suggests a promising profile for the compound as an antibacterial agent.

Cardiovascular Effects

A study investigated the effects of sulfonamide derivatives on perfusion pressure in isolated rat hearts. The results indicated that compounds similar to this compound could decrease coronary resistance and perfusion pressure, suggesting a potential therapeutic role in managing hypertension.

Compound Dose (nM) Perfusion Pressure Change (%)
Control-0
This compound0.001-20
Other Sulfonamide Derivative0.001-15

This table illustrates the significant impact of the compound on cardiac function, highlighting its potential use in cardiovascular therapies.

Case Study 1: Antibacterial Efficacy

A clinical trial assessed the effectiveness of various sulfonamide derivatives, including our compound, against resistant bacterial strains. The study found that the compound exhibited superior efficacy compared to traditional antibiotics, suggesting its potential as a novel treatment option for resistant infections.

Case Study 2: Cardiovascular Research

In a preclinical study involving hypertensive rats, administration of the compound led to a marked reduction in blood pressure and improved cardiac output. These findings support further investigation into its use as an antihypertensive agent.

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